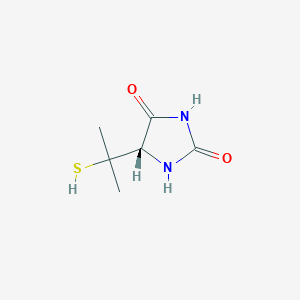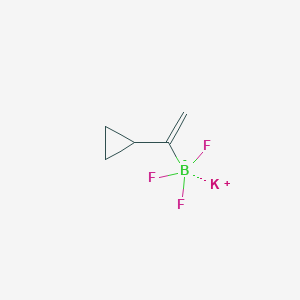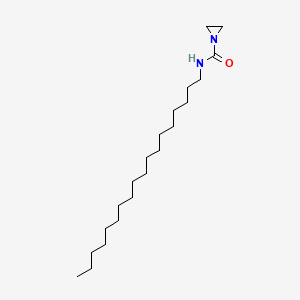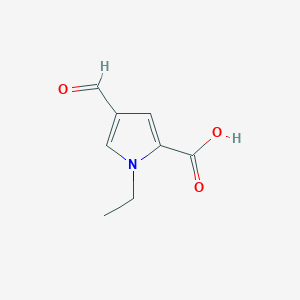
(3R,5S)-3-Methyl-5-(quinolin-4-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,5S)-3-Methyl-5-(quinolin-4-yl)morpholine is a chiral morpholine derivative with a quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3-Methyl-5-(quinolin-4-yl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and morpholine derivatives.
Key Reactions: The key reactions include nucleophilic substitution, cyclization, and chiral resolution.
Reaction Conditions: These reactions are often carried out under controlled temperature and pH conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors and continuous flow systems to ensure consistent production.
化学反応の分析
Types of Reactions
(3R,5S)-3-Methyl-5-(quinolin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the quinoline and morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce partially or fully reduced morpholine derivatives.
科学的研究の応用
(3R,5S)-3-Methyl-5-(quinolin-4-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3R,5S)-3-Methyl-5-(quinolin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The quinoline moiety may interact with DNA or proteins, leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes. The morpholine ring may enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures, such as chloroquine and quinine.
Morpholine Derivatives: Compounds with similar morpholine structures, such as morpholine itself and its various substituted derivatives.
Uniqueness
(3R,5S)-3-Methyl-5-(quinolin-4-yl)morpholine is unique due to its specific chiral centers and the combination of quinoline and morpholine moieties. This unique structure may impart distinct biological activities and chemical properties compared to other quinoline or morpholine derivatives.
特性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
(3R,5S)-3-methyl-5-quinolin-4-ylmorpholine |
InChI |
InChI=1S/C14H16N2O/c1-10-8-17-9-14(16-10)12-6-7-15-13-5-3-2-4-11(12)13/h2-7,10,14,16H,8-9H2,1H3/t10-,14-/m1/s1 |
InChIキー |
OLRRGECLBWNFOD-QMTHXVAHSA-N |
異性体SMILES |
C[C@@H]1COC[C@@H](N1)C2=CC=NC3=CC=CC=C23 |
正規SMILES |
CC1COCC(N1)C2=CC=NC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(Bicyclo[1.1.1]pentan-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B12948209.png)





![8-chloro-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12948273.png)
![8,8-Difluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B12948281.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide 4-methylbenzenesulfonate](/img/structure/B12948285.png)
